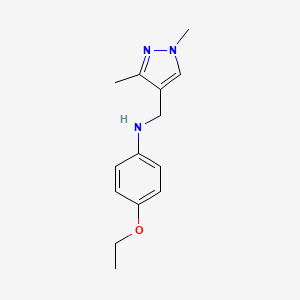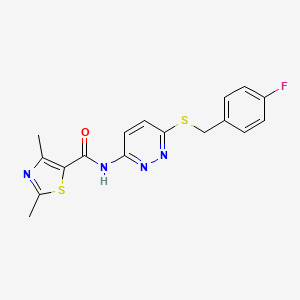
4-クロロ-5-(メトキシカルボニル)チオフェン-2-ボロン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-5-(methoxycarbonyl)thiophene-2-boronic acid is a chemical compound with the molecular formula C6H6BClO4S . It’s a highly valuable building block in organic synthesis .
Synthesis Analysis
The synthesis of this compound involves the catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Molecular Structure Analysis
The molecular structure of 4-Chloro-5-(methoxycarbonyl)thiophene-2-boronic acid is represented by the InChI code: 1S/C6H6BClO4S/c1-12-6(9)5-3(8)2-4(13-5)7(10)11/h2,10-11H,1H3 .Chemical Reactions Analysis
This compound is involved in Suzuki–Miyaura coupling reactions, which are arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reactions . The boron moiety can be converted into a broad range of functional groups .Physical and Chemical Properties Analysis
The molecular weight of 4-Chloro-5-(methoxycarbonyl)thiophene-2-boronic acid is 220.44 . The kinetics of its reactions are dependent on the substituents in the aromatic ring .科学的研究の応用
- 用途: 4-クロロ-5-(メトキシカルボニル)チオフェン-2-ボロン酸は、鈴木・宮浦反応におけるボロン試薬として機能します。 アリールハライドまたはトリフラートとのクロスカップリング反応に関与し、様々なビアリール化合物の合成につながります .
- 用途: この化合物を用いると、不飽和結合に対するB-H付加はシン選択性で起こります。 新しいボラン試薬の開発に用いられています .
鈴木・宮浦カップリング
タンデム型Pd(II)触媒反応
フルオロアルキル化
プロトデボロン化
不飽和結合のボリル化
分析化学と質量分析
作用機序
Target of Action
The primary target of 4-Chloro-5-(methoxycarbonyl)thiophene-2-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the Suzuki–Miyaura coupling reaction, 4-Chloro-5-(methoxycarbonyl)thiophene-2-boronic acid participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway affected by 4-Chloro-5-(methoxycarbonyl)thiophene-2-boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, which are crucial in organic synthesis .
Pharmacokinetics
The ADME properties of 4-Chloro-5-(methoxycarbonyl)thiophene-2-boronic acid It’s known that the kinetics of boronic esters like this compound can be influenced by the substituents in the aromatic ring and the ph of the environment . These factors can considerably accelerate the rate of reaction, especially at physiological pH .
Result of Action
The molecular and cellular effects of 4-Chloro-5-(methoxycarbonyl)thiophene-2-boronic acid ’s action involve the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of new organic compounds .
Action Environment
The action, efficacy, and stability of 4-Chloro-5-(methoxycarbonyl)thiophene-2-boronic acid can be influenced by environmental factors such as the pH of the environment . For instance, the rate of reaction can be considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic esters for pharmacological purposes .
将来の方向性
特性
IUPAC Name |
(4-chloro-5-methoxycarbonylthiophen-2-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BClO4S/c1-12-6(9)5-3(8)2-4(13-5)7(10)11/h2,10-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POWNUOUYCFUBMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(S1)C(=O)OC)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
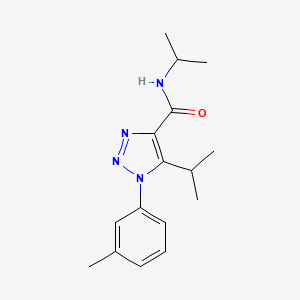


![4-Amino-3-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one](/img/structure/B2575258.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-((4-fluorophenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2575259.png)

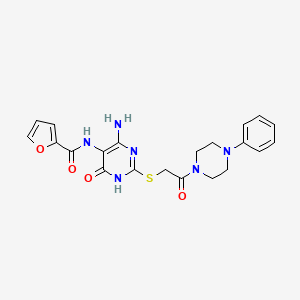
![N-(4-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2575266.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-4-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2575267.png)
![5-bromo-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B2575269.png)
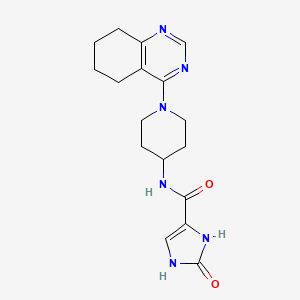
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2575273.png)
